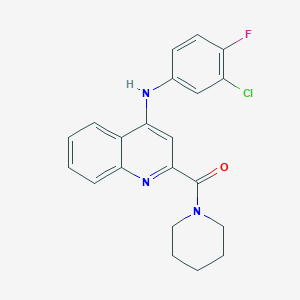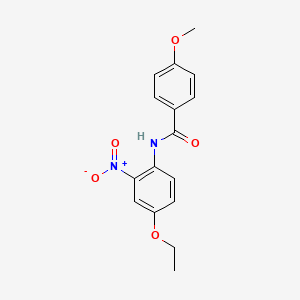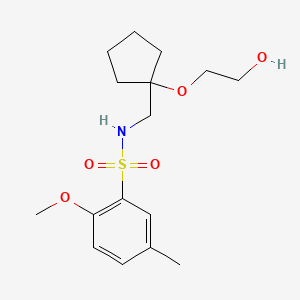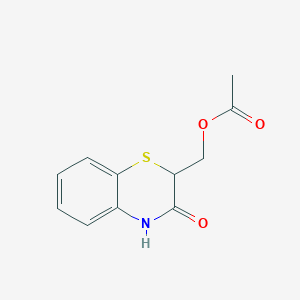
(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone is a complex organic molecule. It contains a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinoline ring, a piperidine ring, and a methanone group .Chemical Reactions Analysis
Quinoline derivatives are known to participate in various chemical reactions. The reactivity of such compounds often depends on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the fluorophenyl group could influence its polarity and solubility .Scientific Research Applications
Tyrosinase Inhibition
Tyrosinase: (TYR) is a copper-containing enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in conditions like Parkinson’s disease. Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic applications. In this context, the compound has been investigated as a potential inhibitor. Specifically, the incorporation of the 3-chloro-4-fluorophenyl fragment enhances inhibitory activity against tyrosinase .
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. While specific studies on this compound are limited, related derivatives with similar motifs have demonstrated promising results. Investigating its effects against bacterial membranes could provide valuable insights .
Anti-HIV Activity
Indole derivatives, which share some structural features with our compound, have been studied for their anti-HIV properties. Although direct data on this compound is scarce, exploring its potential as an anti-HIV agent could be worthwhile .
Antitubercular Activity
Given the presence of the quinoline moiety, it’s worth investigating the compound’s antitubercular potential. Similar derivatives have shown activity against Mycobacterium tuberculosis. Further studies could reveal its efficacy in combating tuberculosis .
Cancer Research
Quinoline-based compounds often exhibit anticancer properties. While direct evidence for this specific compound is lacking, its structural features warrant exploration in cancer cell lines. Investigating its cytotoxic effects and potential mechanisms of action could be valuable .
Neuroprotective Effects
Considering the potential link between melanin overproduction and neurodegenerative diseases, exploring the compound’s neuroprotective properties is intriguing. In vitro and in vivo studies could shed light on its ability to mitigate oxidative stress and protect neurons .
Future Directions
properties
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c22-16-12-14(8-9-17(16)23)24-19-13-20(21(27)26-10-4-1-5-11-26)25-18-7-3-2-6-15(18)19/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGVNOFZVRXPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2821117.png)
![3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2821118.png)

![5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2821120.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2821121.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2821124.png)
![N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2821125.png)



![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2821134.png)
![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide](/img/structure/B2821135.png)
